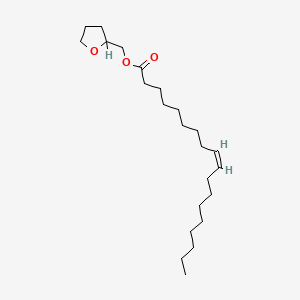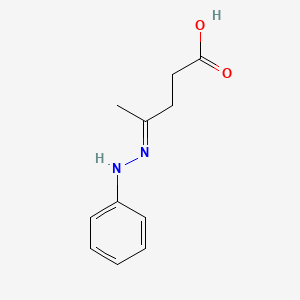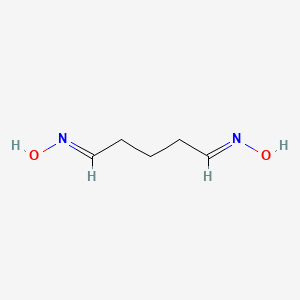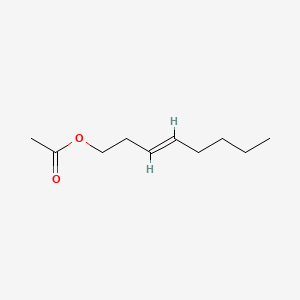
Difucosyllacto-N-hexaose I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difucosyllacto-N-hexaose I: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc core (type 1 core). This compound is known for its role in promoting infant health by acting as a prebiotic, supporting the immune system, and preventing infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Difucosyllacto-N-hexaose I involves the stepwise addition of monosaccharides to a lactose core. Glycosyltransferases catalyze the linkage of different monosaccharides to the lactose structure in the Golgi apparatus of lactocytes . Chemical, enzymatic, and chemoenzymatic synthesis methods have been developed for in vitro production .
Industrial Production Methods: : Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to express the necessary glycosyltransferases for the biosynthesis of the oligosaccharide .
Chemical Reactions Analysis
Types of Reactions: : Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: : Difucosyllacto-N-hexaose I is used as a standard in qualitative and semi-quantitative analytical procedures, including capillary electrophoresis and liquid chromatography .
Biology: : In biological research, this compound is studied for its role in promoting healthy colonization of the intestine, preventing infections, and supporting the maturation of the immune system .
Industry: : In the food industry, this oligosaccharide is explored as an additive in the design of functional foods and food supplements .
Mechanism of Action
Difucosyllacto-N-hexaose I exerts its effects primarily through its prebiotic activity. It promotes the growth of beneficial gut bacteria, which in turn supports the immune system and prevents the colonization of pathogenic bacteria . The compound interacts with specific receptors on the surface of gut epithelial cells, modulating immune responses and enhancing gut health .
Comparison with Similar Compounds
Similar Compounds
2’-Fucosyllactose (2’FL): Another abundant human milk oligosaccharide with similar prebiotic and immune-supporting properties.
Lacto-N-fucopentaose I (LNFP I): A fucosylated oligosaccharide with a different core structure but similar biological functions.
Trifucosyllacto-N-hexaose (TFLNH): A more complex oligosaccharide with three fucose residues.
Uniqueness: : Difucosyllacto-N-hexaose I is unique due to its specific di-fucosylated structure, which provides distinct biological activities compared to other oligosaccharides. Its ability to promote beneficial gut bacteria and support the immune system makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
64309-01-9 |
|---|---|
Molecular Formula |
C52H88N2O39 |
Molecular Weight |
1365.2 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
BCUMESVDMXHZRL-LLWSUDBHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
Key on ui other cas no. |
482638-98-2 |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


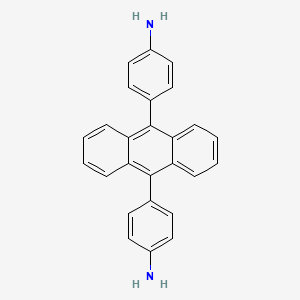
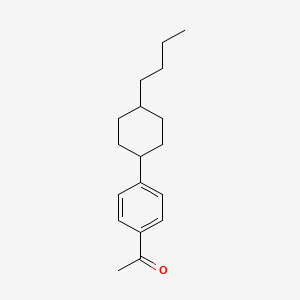
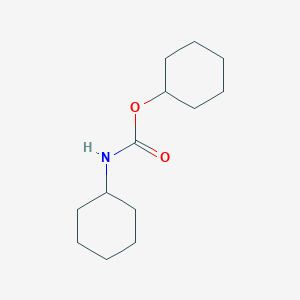
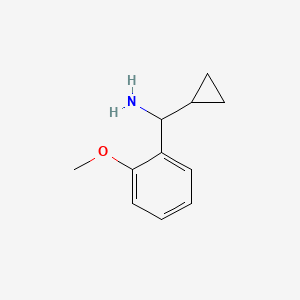
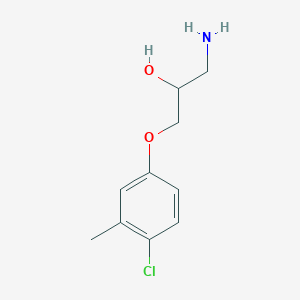
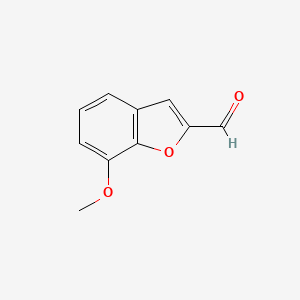
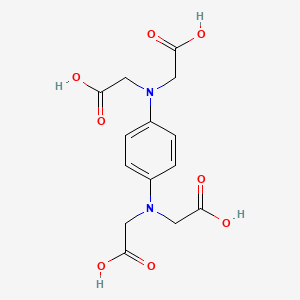
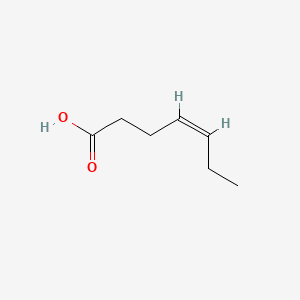
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
